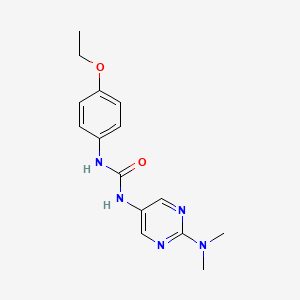

1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(4-ethoxyphenyl)urea

Description

Properties

IUPAC Name |

1-[2-(dimethylamino)pyrimidin-5-yl]-3-(4-ethoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O2/c1-4-22-13-7-5-11(6-8-13)18-15(21)19-12-9-16-14(17-10-12)20(2)3/h5-10H,4H2,1-3H3,(H2,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVVKCGRLYIRSCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)NC2=CN=C(N=C2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(4-ethoxyphenyl)urea typically involves a multi-step process. One common method begins with the preparation of the pyrimidine ring, followed by the introduction of the dimethylamino group. The ethoxyphenyl group is then attached to the urea moiety through a series of condensation reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to consistent product quality and reduced waste.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(4-ethoxyphenyl)urea can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxidized derivatives.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to reduced forms of the compound.

Substitution: This reaction involves the replacement of one functional group with another, which can lead to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction reactions may produce reduced forms with additional hydrogen atoms.

Scientific Research Applications

1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(4-ethoxyphenyl)urea has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(4-ethoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit the activity of certain enzymes, thereby affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

The structural and functional attributes of 1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(4-ethoxyphenyl)urea can be contextualized by comparing it to the closely related compound M64 (1-(2-(dimethylamino)-2-(pyridin-4-yl)ethyl)-3-(2-morpholino-5-(trifluoromethyl)phenyl)urea) and its hydrochloride salt M64HCl . Below is a detailed analysis:

Structural Comparisons

| Feature | This compound | M64 | M64HCl |

|---|---|---|---|

| Core Heterocycle | Pyrimidine (6-membered, 2 N atoms) | Pyridine (6-membered, 1 N atom) | Pyridine (same as M64) |

| Substituents | - 2-(Dimethylamino)pyrimidin-5-yl - 4-ethoxyphenyl urea |

- 2-(Dimethylamino)-2-(pyridin-4-yl)ethyl - 2-morpholino-5-(trifluoromethyl)phenyl urea |

Same as M64, with HCl counterion enhancing solubility |

| Key Functional Groups | Ethoxy (electron-donating), dimethylamino | Trifluoromethyl (electron-withdrawing), morpholino (polar), pyridinyl | Same as M64, with ionic HCl salt improving water solubility |

Key Structural Differences :

- The 4-ethoxyphenyl group in the target compound contrasts with M64’s trifluoromethyl- and morpholino-substituted phenyl ring, impacting lipophilicity and metabolic stability.

Physicochemical and Pharmacokinetic Properties

Implications :

- The ethoxy group in the target compound may confer better metabolic stability compared to M64’s trifluoromethyl group, which is susceptible to oxidative metabolism.

Biological Activity

1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(4-ethoxyphenyl)urea, with the CAS number 1396675-03-8, is a synthetic organic compound that has attracted significant attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound comprises a pyrimidine ring substituted with a dimethylamino group and an ethoxyphenyl moiety attached to a urea functional group. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The dimethylamino group enhances its lipophilicity, facilitating membrane permeability and interaction with intracellular targets. The mechanism of action includes:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Receptor Modulation : It may bind to certain receptors, influencing signal transduction pathways that regulate various physiological responses.

Biological Activity

Research indicates that this compound exhibits notable biological activities:

- Anticancer Properties : Studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.

- Antimicrobial Activity : Preliminary investigations suggest potential antimicrobial effects against certain bacterial strains.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, offering therapeutic potential in inflammatory diseases.

Case Study 1: Anticancer Activity

A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 12 µM). The compound was shown to induce apoptosis through the activation of caspase pathways and inhibition of the PI3K/Akt signaling pathway.

Case Study 2: Antimicrobial Effects

In vitro assays indicated that the compound exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL. These findings suggest its potential as a lead compound for developing new antimicrobial agents.

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for 1-(2-(dimethylamino)pyrimidin-5-yl)-3-(4-ethoxyphenyl)urea, and how can purity be validated?

A multi-step synthesis approach is recommended, starting with functionalization of the pyrimidine core followed by urea bond formation. Key steps include nucleophilic substitution for dimethylamino group introduction and coupling reactions with 4-ethoxyphenyl isocyanate. Purity validation requires HPLC with UV detection (λ = 254 nm) and NMR spectroscopy (e.g., monitoring urea NH peaks at δ 8.2–8.5 ppm). Residual solvents should be quantified via GC-MS .

Q. Which analytical techniques are most effective for characterizing this compound’s stability under varying pH conditions?

Stability studies should employ:

Q. How can researchers determine the solubility profile of this compound in polar vs. non-polar solvents?

Use the shake-flask method: Saturate solvents (e.g., water, DMSO, ethanol, hexane) with the compound, filter, and quantify solubility via gravimetric analysis or UV-Vis calibration curves. Include temperature control (25°C ± 0.5°C) and triplicate measurements. Note that the 4-ethoxyphenyl group enhances solubility in ethanol (logP ≈ 2.3) but reduces aqueous solubility .

Advanced Research Questions

Q. What experimental designs are suitable for evaluating this compound’s environmental fate and abiotic degradation pathways?

Follow the INCHEMBIOL framework :

- Photodegradation : Expose to UV light (λ = 300–400 nm) in aqueous solutions, monitor via LC-MS.

- Hydrolysis : Test at pH 4, 7, and 9 (50°C, 7 days), identifying products like pyrimidine amines.

- Adsorption studies : Use soil columns to measure distribution coefficients (Kd) with HPLC-UV quantification.

Q. How can conflicting data on the compound’s biological activity (e.g., enzyme inhibition vs. cellular toxicity) be resolved?

Apply orthogonal assays:

- In vitro enzyme assays (e.g., fluorescence-based kinase inhibition) to confirm target engagement.

- Cytotoxicity screening (MTT assay) in multiple cell lines to differentiate specific inhibition from nonspecific toxicity.

- Metabolomic profiling to identify off-target effects (e.g., disrupted ATP levels) .

Q. What computational strategies predict binding interactions between this compound and potential biological targets?

Use molecular docking (AutoDock Vina) with homology-modeled protein structures (e.g., kinases) and validate with molecular dynamics simulations (GROMACS). Focus on hydrogen bonding between the urea group and catalytic lysine residues. Compare results with experimental IC50 values .

Q. How can researchers design dose-response studies to address non-monotonic effects observed in cellular assays?

Implement a 10-point dilution series (1 nM–100 µM) with three biological replicates. Use nonlinear regression (GraphPad Prism) to fit sigmoidal curves and calculate EC50/IC50. For non-monotonicity, test alternative mechanisms like receptor heterodimerization or feedback loops via RNA-seq .

Methodological Considerations for Data Contradictions

Q. What statistical approaches are recommended when reproducibility issues arise in biological assays?

- Apply Grubbs’ test to identify outliers in replicate datasets.

- Use mixed-effects models (e.g., linear regression with random batch effects) to account for variability in cell passage numbers or reagent lots.

- Validate findings with orthogonal techniques (e.g., SPR if initial data came from fluorescence polarization) .

Q. How should researchers address discrepancies between computational predictions and experimental binding affinities?

Re-evaluate force field parameters (e.g., AMBER vs. CHARMM) and solvent models (implicit vs. explicit). Perform free-energy perturbation (FEP) calculations to refine ΔG binding estimates. Cross-validate with isothermal titration calorimetry (ITC) for enthalpy/entropy contributions .

Structural and Mechanistic Insights

Q. What crystallographic techniques are applicable for resolving this compound’s 3D structure?

Grow single crystals via vapor diffusion (e.g., ethanol/water) and collect data on a synchrotron X-ray source (λ = 0.9–1.0 Å). Solve the structure using SHELX and refine with Olex2. Annotate hydrogen bonds between urea NH and pyrimidine N atoms (distance ~2.8 Å) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity?

Synthesize analogs with modifications to:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.